Peroxymonosulfuric acid

Beschreibung

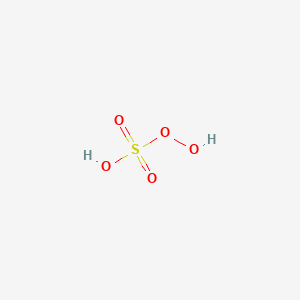

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hydroxy hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHJDRFHHWUPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OOS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884417 | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7722-86-3 | |

| Record name | Peroxymonosulfuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7722-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxymonosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxomonosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of sulphuric acid and hydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Peroxymonosulfuric Acid

The synthesis of peroxymonosulfuric acid can be broadly categorized into several key strategies, each with distinct advantages and applications. The most common laboratory-scale preparations involve the reaction of hydrogen peroxide with either concentrated sulfuric acid or chlorosulfonic acid. wikipedia.orgsciencemadness.org An alternative route involves the treatment of potassium persulfate with sulfuric acid. chemicalbook.com

The reaction between hydrogen peroxide and concentrated sulfuric acid is an equilibrium process: H₂O₂ + H₂SO₄ ⇌ H₂SO₅ + H₂O wikipedia.org

To drive this equilibrium towards the product side, it is advantageous to use concentrated reagents to minimize the amount of water, which can hydrolyze the this compound back to its starting materials. epo.org

A method to produce purer this compound involves the reaction of highly concentrated hydrogen peroxide with chlorosulfonic acid: H₂O₂ + ClSO₂OH ⇌ H₂SO₅ + HCl wikipedia.orgprepchem.com

This method yields a product that can be crystallized to a purity of 94-97%, though the handling of the reagents and the vigorous evolution of hydrogen chloride gas require careful management. prepchem.com

In Situ Generation Strategies for Peroxymonosulfuric Acid

The inherent instability of peroxymonosulfuric acid makes its on-site, or in-situ, generation a highly practical approach for many applications, bypassing issues related to storage and transportation. epo.orggoogle.com In-situ generation allows for the immediate use of the highly reactive oxidant as it is produced. epo.org

One prominent application of in-situ generated this compound is in advanced oxidation processes (AOPs) for water treatment. bohrium.com For instance, an electrochemical cell can be used to generate this compound from sulfuric acid, which is then immediately employed to degrade contaminants. This method offers versatility and logistical advantages.

Continuous flow systems are particularly well-suited for in-situ generation. nih.gov In such setups, stable precursors like concentrated sulfuric acid and hydrogen peroxide can be continuously mixed and reacted to produce this compound, which is then directly introduced into the main reaction stream. nih.govgoogle.com This approach has been successfully applied in the synthesis of organic molecules, such as the enantioselective flow synthesis of Rolipram, where in-situ generated this compound serves as an effective oxidizing agent for an aldehyde to ester conversion. nih.gov

Batch Synthesis Approaches for Peroxymonosulfuric Acid

Batch synthesis remains a common method for producing peroxymonosulfuric acid, particularly on a laboratory scale. sciencemadness.org A typical batch process involves the slow and controlled addition of one reactant to another in a reaction vessel, often with external cooling to manage the exothermic nature of the reaction. sciencemadness.orgprepchem.com

For example, small quantities of Caro's acid for laboratory use can be prepared by slowly adding concentrated hydrogen peroxide to concentrated sulfuric acid in a vessel submerged in an ice bath to maintain low temperatures. sciencemadness.org The resulting product is a mixture containing this compound, unreacted sulfuric acid and hydrogen peroxide, and water. sciencemadness.org

Another batch method involves the reaction of potassium persulfate with concentrated sulfuric acid. chemicalbook.com To obtain a dry form of the acid, potassium persulfate is stirred into concentrated sulfuric acid, followed by the addition of potassium sulfate (B86663). chemicalbook.com A liquid form is produced by mixing potassium persulfate with a threefold mass of sulfuric acid. chemicalbook.com

Crystallization can be employed in batch synthesis to obtain a purer, solid form of this compound. prepchem.com After reacting hydrogen peroxide with chlorosulfonic acid and removing the evolved hydrogen chloride, the mixture can be cooled to induce crystallization, yielding a product with 94-97% purity. prepchem.com

| Batch Synthesis Method | Reactants | Key Process Steps | Typical Purity |

| Hydrogen Peroxide & Sulfuric Acid | Concentrated H₂O₂ and H₂SO₄ | Slow addition of H₂O₂ to H₂SO₄ with cooling. sciencemadness.org | Mixture in solution |

| Potassium Persulfate & Sulfuric Acid | K₂S₂O₈ and concentrated H₂SO₄ | Stirring K₂S₂O₈ into H₂SO₄. chemicalbook.com | Liquid or dry form |

| Hydrogen Peroxide & Chlorosulfonic Acid | Concentrated H₂O₂ and ClSO₂OH | Slow addition, removal of HCl, crystallization. prepchem.com | 94-97% |

Continuous Flow Methodologies for Peroxymonosulfuric Acid Production

Continuous flow synthesis offers significant advantages for the production of peroxymonosulfuric acid, particularly in terms of safety, scalability, and consistency. nih.govevitachem.comrsc.org Flow reactors allow for precise control over reaction parameters such as temperature and residence time, which is crucial for managing the highly exothermic and unstable nature of this compound formation. nih.govrsc.org

In a typical continuous flow setup, streams of concentrated sulfuric acid and hydrogen peroxide are pumped and mixed in a controlled manner before entering a reactor, which is often equipped with efficient heat exchangers to manage the reaction temperature. google.com This approach allows for the on-demand production of this compound, minimizing the risks associated with storing large quantities of the explosive compound. nih.gov

Multi-step continuous flow systems have been developed to integrate the synthesis of this compound with subsequent reactions. nih.govrsc.org For example, in the synthesis of the pharmaceutical intermediate for Rolipram, a telescoped asymmetric conjugate addition-oxidative esterification sequence was developed where this compound was generated in-situ and used immediately as an oxidant. nih.gov

The use of specialized reactors, such as 3D-printed electrochemical cells, has also been explored for the continuous electrochemical generation of this compound for applications like wastewater treatment.

Influence of Reactant Stoichiometry and Reaction Parameters on Peroxymonosulfuric Acid Yield and Purity

Kinetic Investigations of this compound Decomposition Pathways

The decomposition of this compound (PMS) in aqueous solutions can proceed through both spontaneous and catalytic pathways. The uncatalyzed, spontaneous decomposition of PMS is a second-order reaction with respect to the total peroxide concentration. acs.orgias.ac.in The primary products of this thermal decomposition are oxygen and sulfate (B86663) ions. ias.ac.in

Kinetic studies have revealed that the rate of spontaneous decomposition is significantly influenced by pH. The rate law suggests that the activated complex involves one proton and two divalent anions of this compound (SO₅²⁻). acs.orgresearchgate.net The decomposition can be accelerated by catalysts. For instance, the presence of ketones can catalyze the decomposition, leading to the formation of dioxiranes and singlet molecular oxygen (¹O₂). rsc.orgrsc.org The rate law for this ketone-catalyzed decomposition was found to be first order with respect to the peroxymonosulfate (B1194676) anion (HSO₅⁻), the ketone, and a pH-dependent factor. rsc.orgresearcher.life

Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) chloride (TBAC) and tetrabutylphosphonium (B1682233) chloride (TBPC) have also been shown to induce the thermal decomposition of PMS. ias.ac.in The rate of decomposition in the presence of TBAC is first order with respect to both PMS and TBAC. ias.ac.in In contrast, with TBPC, the reaction order is half with respect to both PMS and the catalyst. ias.ac.in

| Decomposition Pathway | Reaction Order | Key Findings | Reference |

|---|---|---|---|

| Spontaneous (Uncatalyzed) | Second-order in [PMS] | Products are O₂ and SO₄²⁻. The rate is pH-dependent. | acs.orgias.ac.in |

| Ketone-Catalyzed | First-order in [HSO₅⁻], [Ketone], and a pH-dependent factor | Proceeds via the formation of dioxirane (B86890) intermediates. | rsc.orgresearcher.life |

| Phase Transfer Catalyst (TBAC) | First-order in [PMS] and [TBAC] | Follows a total second-order kinetic model. | ias.ac.in |

| Phase Transfer Catalyst (TBPC) | Half-order in [PMS] and [TBPC] | Kinetics are explained by the formation of an ion-pair intermediate. | ias.ac.in |

pH-Dependence of this compound Reactivity

The reactivity of this compound is profoundly dependent on the pH of the solution. This compound is a dibasic acid with a highly acidic first proton and a weakly acidic second proton (pKa₂ ≈ 9.1-9.8). acs.orgresearchgate.netcopernicus.org This means that in aqueous solutions, it can exist as H₂SO₅, the peroxymonosulfate anion (HSO₅⁻), or the dianion (SO₅²⁻), depending on the pH.

The decomposition kinetics exhibit a complex dependence on pH. ias.ac.in In the basic region, there is a direct first-order dependence on acid concentration, while in the acidic region, an inverse first-order dependence is observed. ias.ac.in The rate of decomposition is rapid around neutral pH but the ion is more stable in acidic solutions. acs.orgmdma.ch Spontaneous decomposition occurs rapidly at pH values around 9.9 due to the reaction between HSO₅⁻ and SO₅²⁻ ions. researchgate.net

The oxidative reactivity of PMS towards various substrates is also strongly pH-dependent. For example, in the oxidation of sulfanilic acid, a bell-shaped pH-rate profile is observed, with a maximum rate at approximately pH 5.96. researchgate.net This is rationalized by considering the different reactivities of the HSO₅⁻ and SO₅²⁻ species with the unprotonated form of sulfanilic acid. researchgate.net Similarly, the oxidation of dimethyl sulfide (B99878) (DMS) shows that both the hydroperoxide form (HSO₅⁻) and its anion (SO₅²⁻) are reactive, with the former being significantly more reactive. researcher.life In the oxidation of phenols, reactivity is higher in alkaline conditions because the dissociated phenols can form an intramolecular complex with the ionized PMS. nih.gov

| pH Range | Dominant Species | General Reactivity Trend | Reference |

|---|---|---|---|

| Acidic (pH < 2) | H₂SO₅ / HSO₅⁻ | Generally stable; reactivity is high but condensation reactions can compete. researchgate.net | mdma.chresearchgate.net |

| Near-Neutral (pH 6-8) | HSO₅⁻ | Rapid decomposition; optimal pH for some oxidation reactions. ias.ac.inresearchgate.net | ias.ac.inresearchgate.net |

| Alkaline (pH > 9.5) | HSO₅⁻ / SO₅²⁻ | Rapid decomposition around pKa₂; SO₅²⁻ is a reactive species, often more so than HSO₅⁻ in certain reactions. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

Electron Transfer Mechanisms in this compound Mediated Oxidations

This compound can participate in oxidation reactions through electron transfer mechanisms, which can be categorized as radical or non-radical pathways. In non-radical pathways, PMS can act as a mediator for electron transfer, particularly when activated by specific catalysts.

Carbon nanotubes (CNTs) and single-atom catalysts have been shown to activate PMS to degrade organic pollutants via a mediated electron transfer process. researchgate.netmdpi.comnih.gov In this mechanism, the catalyst facilitates the transfer of electrons from the organic pollutant to the PMS molecule, leading to the degradation of the pollutant and the reduction of PMS to sulfate (SO₄²⁻) without the formation of free radicals. nih.gov The catalyst surface effectively binds both the pollutant and the persulfate, forming a charge transfer complex that enables this process. nih.gov Defect-rich CNTs, for example, can initiate an electron-transfer regime from phenols to PMS. researchgate.net The efficiency of this electron transfer can be dependent on the molecular structure of the pollutant, with electron-donating groups on phenols leading to faster degradation rates. researchgate.net

This mediated electron transfer is distinct from radical-based pathways as it is not inhibited by common radical scavengers. researchgate.net It is considered a more selective oxidation pathway compared to the non-selective nature of radical-based attacks. acs.org

Nucleophilic and Electrophilic Pathways in this compound Reactions

This compound and its anions can exhibit both nucleophilic and electrophilic character depending on the reaction partner and conditions.

Nucleophilic Pathway: A classic example of the nucleophilic character of peroxy acids is the Baeyer-Villiger oxidation, where a ketone is converted to an ester or a cyclic ketone to a lactone. wikipedia.orgnumberanalytics.com In the first step of this reaction, the peroxyacid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. wikipedia.orgnumberanalytics.com This forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnumberanalytics.com This is followed by a rearrangement step where an alkyl or aryl group migrates to the peroxide oxygen, leading to the final ester or lactone product. numberanalytics.com

Electrophilic Pathway: Conversely, PMS often acts as an electrophile, particularly in its reactions with electron-rich substrates. Singlet oxygen (¹O₂), which can be generated from PMS decomposition, is highly electrophilic and shows high selectivity towards electron-rich organic compounds. nih.gov The oxidation of various organic compounds, such as sulfides and amines, by PMS proceeds via an electrophilic attack of the peroxidic oxygen on the substrate. researcher.lifemdma.ch For instance, the oxidation of dimethyl sulfide (DMS) to dimethyl sulfoxide (B87167) (DMSO) is interpreted as an electrophilic attack by the peroxy acid. researcher.life The high oxidation potential of PMS (E⁰ = +2.51 V) underscores its powerful electrophilic nature. wikipedia.orgquora.com

Radical Formation and Participation in this compound Chemistry

The activation of this compound can lead to the formation of highly reactive radical species, primarily the sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH). These radicals are central to the efficacy of persulfate-based advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. nih.gov

The cleavage of the peroxide bond (O-O) in PMS, often facilitated by heat, UV light, or transition metal catalysts (e.g., Co²⁺, Fe²⁺), generates these radicals. researchgate.netresearchgate.net

Sulfate Radical (SO₄•⁻): With a high redox potential (E⁰ = 2.5–3.1 V), the sulfate radical is a powerful and non-selective oxidant capable of degrading a wide array of organic compounds. nih.gov

Hydroxyl Radical (•OH): The sulfate radical can also react with water or hydroxide (B78521) ions to produce the hydroxyl radical (E⁰ = 2.8 V), another potent oxidant. nih.gov

However, PMS chemistry is not limited to free-radical pathways. A significant non-radical pathway involves the formation of singlet oxygen (¹O₂), a reactive oxygen species that is electrophilic and more selective than free radicals. nih.govacs.org The decomposition of peroxy acids in aqueous solutions can yield ¹O₂ quantitatively under certain conditions. researchgate.net The distinction between radical and non-radical pathways is crucial; for instance, radical pathways are susceptible to quenching by inorganic anions, whereas non-radical pathways like singlet oxygenation or mediated electron transfer may not be. nih.govacs.org Some systems can exhibit a dual mechanism, involving both radical and non-radical processes simultaneously. researchgate.net

Catalytic Activation Mechanisms

Catalytic activation of peroxymonosulfate (PMS) is a widely employed strategy to accelerate the generation of reactive oxygen species (ROS). acs.org This process involves the use of catalysts to facilitate the decomposition of PMS and the subsequent formation of potent oxidizing radicals.

Transition Metal-Based Catalysis

Transition metals are highly effective catalysts for PMS activation due to their variable oxidation states, which enable them to participate in redox cycles. mdpi.comnih.gov Cobalt (Co) is recognized as one of the most efficient transition metals for this purpose. mdpi.commagtech.com.cn The activation mechanism typically involves the reduction of the transition metal ion, which then donates an electron to the peroxymonosulfate molecule, cleaving the O-O bond and generating a sulfate radical and a hydroxyl radical. The transition metal is subsequently regenerated in a catalytic cycle.

Recent research has also focused on single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. nih.govbohrium.com This approach maximizes the atomic efficiency and can enhance catalytic activity. For instance, single-atom iron (Fe) catalysts have demonstrated high efficiency in activating PMS for the degradation of pollutants like tetracycline. bohrium.com The catalytic activity of different single-atom transition metal catalysts (Mn, Fe, Co, Ni, and Cu) supported on carbon has been systematically investigated, with Fe and Mn showing superior performance. nih.gov

The general mechanism for transition metal (M) activation can be represented as follows:

Mⁿ⁺ + HSO₅⁻ → M⁽ⁿ⁺¹⁾⁺ + SO₄•⁻ + OH⁻

M⁽ⁿ⁺¹⁾⁺ + HSO₅⁻ → Mⁿ⁺ + SO₅•⁻ + H⁺

These reactions lead to the formation of sulfate radicals (SO₄•⁻), which are powerful oxidizing agents.

Metal Oxide-Based Catalysis

Metal oxides offer a stable and often more environmentally benign alternative to soluble metal ions for PMS activation. pnas.org These heterogeneous catalysts are easily recoverable and minimize secondary contamination from metal leaching. rsc.org Spinel oxides, particularly those containing multiple metals like Cu-Fe-Mn, have shown exceptional catalytic activity due to synergistic effects between the different metal ions and the presence of oxygen vacancies. pnas.org

The catalytic mechanism on metal oxide surfaces involves the adsorption of PMS onto active metal sites. pnas.org The redox cycling of the metal ions on the catalyst surface facilitates the decomposition of PMS and the generation of reactive oxygen species. For example, in cobalt oxides (e.g., Co₃O₄), both Co(II) and Co(III) sites are involved in the activation process. acs.orgmdpi.com Similarly, manganese oxides and iron oxides are also effective catalysts. mdpi.comrsc.org The introduction of oxygen vacancies in the metal oxide structure can further enhance catalytic performance by promoting PMS adsorption and activation. pnas.org

| Catalyst | Target Pollutant | Key Findings |

| Cu-Fe-Mn Spinel Oxide | Various organic pollutants | Scalable production method developed; high catalytic capacity attributed to oxygen vacancies and symmetry-breaking sites. pnas.org |

| Co₃O₄ | Various organic pollutants | Co(II) and Co(III) sites both contribute to PMS activation; performance is influenced by crystal plane. acs.orgacs.org |

| Thermally Activated Low-Grade Manganese Ore | Acid Orange 7 | Thermal activation at 500 °C significantly enhanced catalytic activity by increasing surface area and acidic sites. rsc.org |

This table showcases research findings on the activation of peroxymonosulfate using various metal oxide-based catalysts.

Carbonaceous Material-Mediated Activation

Carbonaceous materials, such as activated carbon, biochar, graphene, and carbon nanotubes, have emerged as effective metal-free catalysts for PMS activation. researchgate.netiwaponline.com Their large surface area, porous structure, and the presence of specific functional groups contribute to their catalytic activity. iwaponline.com

The mechanism of PMS activation by carbon materials can be multifaceted. It can involve non-radical pathways, where the carbon material acts as an electron mediator, facilitating direct electron transfer from the pollutant to the PMS molecule. gdut.edu.cn Additionally, specific functional groups on the carbon surface, such as ketone groups (C=O), can act as active sites for PMS activation, leading to the generation of both sulfate and hydroxyl radicals. gdut.edu.cn The degree of graphitization and the presence of nitrogen-doping in the carbon structure can also significantly influence the catalytic efficiency by accelerating electron transfer. iwaponline.com

| Carbonaceous Material | Method of Preparation | Key Findings on PMS Activation |

| Amorphous Carbon Spheres | Hydrothermal treatment of glucose | Ketone groups (C=O) were identified as the dominant active sites for PMS activation. gdut.edu.cn |

| Biochar | Pyrolysis of biomass | Rich in functional groups that can activate PMS; can be enhanced by embedding with iron and oxygen. iwaponline.commdpi.com |

| Nitrogen-Doped Porous Carbon | Pyrolysis of metal-organic frameworks | High degree of graphitization and nitrogen functionalization accelerate electron transfer, leading to efficient PMS activation. iwaponline.com |

This table presents research findings on the activation of peroxymonosulfate using different carbonaceous materials.

Heterogeneous versus Homogeneous Catalytic Systems

The choice between heterogeneous and homogeneous catalytic systems for PMS activation involves a trade-off between activity and practicality.

Homogeneous systems , where the catalyst (typically a dissolved transition metal salt) is in the same phase as the reactants, often exhibit higher catalytic activity due to the high accessibility of active sites. rsc.orgbohrium.com For example, Co(II) ions in solution are highly effective PMS activators. rsc.org However, the major drawbacks of homogeneous systems include the difficulty in recovering the catalyst after treatment and the potential for secondary pollution from toxic metal ions. acs.orgrsc.org

Heterogeneous systems , which utilize a solid catalyst, offer significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. nih.govresearchgate.net Metal oxides, supported metals, and carbonaceous materials are common examples of heterogeneous catalysts. pnas.orgresearchgate.net While they may sometimes exhibit lower intrinsic activity compared to their homogeneous counterparts due to mass transfer limitations, recent advancements, such as the development of single-atom catalysts and nanostructured materials, are bridging this gap. nih.govnih.gov In some cases, heterogeneous catalysts can even outperform homogeneous systems. nih.gov

Non-Catalytic Activation Methods

Peroxymonosulfate can also be activated without the use of a catalyst, primarily through the input of energy in the form of heat.

Thermal Activation of Peroxymonosulfate

Applying heat is a straightforward method for activating peroxymonosulfate. nih.govresearchgate.net The elevated temperature provides the necessary energy to break the peroxide (O-O) bond in the HSO₅⁻ molecule, leading to the formation of sulfate and hydroxyl radicals. nih.gov

The primary reaction in thermal activation is: HSO₅⁻ + heat → SO₄•⁻ + •OH

The efficiency of thermal activation is temperature-dependent, with higher temperatures generally leading to faster degradation of pollutants. nih.gov Research has shown that thermal activation can be significantly enhanced in the presence of certain ions, such as chloride (Cl⁻). acs.orgnih.gov The presence of chloride can open up new reaction pathways, leading to the formation of other reactive species like the chlorine atom radical (Cl•). acs.org

Studies have investigated the application of heat-activated PMS for various purposes, including the degradation of organic pollutants and enhancing processes in sludge treatment. rsc.orgnih.gov For instance, a study on the degradation of Acid Orange 7 found that increasing the temperature during the catalytic activation with manganese ore significantly improved the removal efficiency. rsc.org Another study demonstrated that heat-PMS pretreatment could enhance the production of volatile fatty acids and the release of phosphorus from iron-rich sludge. nih.gov

| Study | Application | Temperature Range | Key Findings |

| Degradation of Acid Orange 7 | Wastewater Treatment | 200–800 °C (for catalyst calcination) | Optimal catalyst activation temperature was 500 °C, leading to 98.11% removal. rsc.org |

| Sludge Fermentation | Resource Recovery | Not specified | Heat-PMS pretreatment increased volatile fatty acid production and phosphorus release. nih.gov |

| Degradation of 4-chlorophenol (B41353) and benzoic acid | Wastewater Treatment | Not specified | The presence of chloride ions markedly accelerated organic oxidation with thermally activated PMS. acs.orgnih.gov |

This table summarizes research findings on the thermal activation of peroxymonosulfate.

Ultraviolet Radiation-Induced Activation

The application of ultraviolet (UV) radiation is a well-established method for activating peroxymonosulfate. mdpi.com This process relies on the photolytic cleavage of the peroxide (-O-O-) bond in the PMS molecule (HSO₅⁻) when it absorbs UV energy. mdpi.com This bond breakage results in the formation of highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide array of organic contaminants. mdpi.comnih.gov The standard redox potential of sulfate radicals is estimated to be between 2.5 and 3.1 V. mdpi.com

UV-based activation is considered an environmentally friendly approach for generating these active oxidative species. bohrium.com Both UV-C (short-wavelength) and UV-A (long-wavelength) radiation have been investigated for PMS activation. UV-C radiation is particularly effective at supplying the energy required to break the O-O bond. nih.gov Studies have demonstrated that UV-C activation of PMS can effectively remove contaminants of emerging concern (CECs) and inactivate pathogens simultaneously in urban wastewater. nih.gov For instance, a pilot-plant scale study showed significant removal of compounds like Trimethoprim, Sulfamethoxazole (B1682508), and Diclofenac, along with bacteria such as Escherichia coli. nih.gov

The degradation kinetics in UV/PMS systems often follow pseudo-first-order kinetics. bohrium.com The efficiency of the process is influenced by various operational parameters. While direct photolysis of contaminants by UV light alone can be negligible, the combination with PMS significantly enhances degradation rates. bohrium.com Research on the degradation of the anti-cancer drug Methotrexate found that sulfate and hydroxyl radicals were the dominant species responsible for its removal. bohrium.com Similarly, the degradation of Crystal Violet dye was achieved through the generation of these two radicals via UV-254 nm activation of PMS. mdpi.com

| Target Contaminant(s) | UV Type | Key Findings | Reference |

|---|---|---|---|

| Trimethoprim, Sulfamethoxazole, Diclofenac, E. coli | UV-C | Achieved 80% removal of total CECs and significant bacterial inactivation in urban wastewater. | nih.gov |

| Crystal Violet | UV-254 nm | Degradation occurred via •OH and SO₄•⁻ radicals; removal efficiency was concentration-dependent. | mdpi.com |

| Methotrexate | UV | Degradation followed pseudo-first-order kinetics; SO₄•⁻ was the predominant species compared to •OH. | bohrium.com |

| 20 Multi-class Micropollutants | UV-A | Effective for removing micropollutants from secondary treated wastewater without pH adjustment. Ofloxacin showed 94.4% degradation. | researchgate.net |

Electrochemical Activation Processes

Electrochemical activation has emerged as a promising method for generating sulfate radicals from PMS. mdpi.com This technique, a type of electrochemical advanced oxidation process (EAOP), involves the use of an electric current to drive redox reactions at the surface of electrodes, leading to PMS activation. nih.govacs.org The process can generate a variety of reactive oxygen species (ROS), including sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂), which contribute to the degradation of persistent organic pollutants. nih.gov

The choice of electrode material is crucial for the efficiency of the process. Boron-doped diamond (BDD) and carbon-based anodes, such as carbon cloth, have been successfully employed. mdpi.comnih.gov For example, the electrochemical activation of PMS at a carbon cloth anode was shown to effectively degrade sulfamethoxazole. nih.gov The degradation efficiency in such systems is typically influenced by parameters like PMS concentration, applied current density, and the initial pH of the solution. mdpi.comnih.gov One study found that the degradation rate of sulfamethoxazole increased with higher PMS concentration and current density, with the optimal performance observed at a pH of 6.0. nih.gov

| Electrode System | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Carbon Cloth Anode | Sulfamethoxazole (SMX) | SO₄•⁻, •OH, and ¹O₂ contributed to SMX degradation. Efficiency was enhanced by higher PMS concentration and current density. | nih.gov |

| BDD and DSA Anodes | Metronidazole (MNZ) | BDD anode showed superior performance (99.5% MNZ removal) compared to DSA. Activation generated both SO₄•⁻ and •OH. | mdpi.com |

| Nitrogen-doped Carbon Nanotube Cathode | p-Chlorobenzoic acid (pCBA) | Demonstrated the critical role of the oxygen reduction reaction (ORR) in generating H₂O₂ in-situ, which enhances pollutant remediation. | acs.org |

| Single-atom Fe catalyst modified Carbon Felt | Bisphenol A (BPA) | The cathode exhibited faster BPA degradation than the anode. The process was a synergistic result of electroactivation and catalyst-activation. | pnas.org |

Synergistic Activation Modalities

Combining different activation methods can lead to synergistic effects, significantly enhancing the efficiency of pollutant degradation compared to individual processes. researchgate.net These synergistic modalities aim to increase the generation of reactive species, improve catalyst stability, and broaden the range of operating conditions. researchgate.netmdpi.com

Another area of intense research involves the use of co-catalysts. The combination of ferrous ions (Fe²⁺) with other materials has shown great promise. researchgate.net For instance, adding molybdenum disulfide (MoS₂) to the Fe²⁺/PMS system was found to promote the Fe³⁺/Fe²⁺ cycle, leading to faster PMS conversion and higher degradation efficiency, with the sulfate radical being the predominant oxidant. researchgate.net Similarly, the presence of chloride ions (Cl⁻) and trace Fe(II) can synergistically activate PMS, inducing the formation of a suite of highly oxidative species including •OH, SO₄•⁻, ¹O₂, and various chlorine radicals. acs.org

Advanced materials, such as sulfur-nitrogen co-doped porous carbon loaded with iron species (FeSNC), have been developed to act as highly efficient catalysts. rsc.orgnih.gov The synergistic effects between the uniformly doped N, S, and Fe in the carbon substrate create a high degree of defects, significantly enhancing catalytic activity for PMS activation. rsc.org In electrochemical systems, the synergy between the anode and cathode can also be exploited. A dual-electrode system using an LCVTO anode and a C/CF cathode for PMS activation achieved a sulfamethoxazole degradation rate constant 12 and 21 times higher than the individual anode and cathode systems, respectively, demonstrating a clear synergistic effect. acs.org

| Synergistic System | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Photocatalysis (CuBi₂O₄/BiVO₄) + PMS | Ciprofloxacin (CIP) | Achieved 95.1% degradation under visible light. Synergy between photocatalysis and PMS activation generated multiple ROS. | mdpi.com |

| Ferrous Ion (Fe²⁺) + Molybdenum Disulfide (MoS₂) + PMS | Rhodamine B (RhB) | MoS₂ addition promoted the Fe³⁺/Fe²⁺ cycle and PMS conversion. SO₄•⁻ was the predominant oxidant. | researchgate.net |

| FeSNC Catalyst + PMS | Bisphenol A (BPA) | Achieved a degradation rate 30 times higher than the SNC catalyst alone due to synergistic effects of N, S, and Fe co-doping. | rsc.org |

| Chloride (Cl⁻) + Trace Ferrous Ion (Fe(II)) + PMS | Ibuprofen (IBP) | Synergistic activation induced formation of multiple ROS (•OH, SO₄•⁻, ¹O₂, Cl•, etc.), increasing degradation from 11.6% to 95.4%. | acs.org |

| UV + nano-NiFe₂O₄ + PMS | Chlortetracycline (CTH) | The combined system (72.07% removal) was more effective than nano-NiFe₂O₄/PMS (69.31%) or UV/PMS (47.07%) alone. | rsc.org |

| Electrochemical (Anode-Cathode) + PMS | Sulfamethoxazole (SMX) | Dual-electrode system showed significantly enhanced degradation and mineralization due to synergistic activation at both electrodes. | acs.org |

Environmental Remediation and Water Treatment Technologies

This compound plays a crucial role in modern environmental and water treatment strategies due to its strong oxidizing capabilities. It is utilized in various processes to degrade harmful substances and purify water sources.

Degradation of Organic Contaminants

This compound is highly effective in breaking down a wide array of organic pollutants. ijrti.orgresearchgate.net Solutions containing this compound, such as Piranha solution, are capable of oxidizing and decomposing most organic matter, converting them into simpler, less harmful compounds like carbon dioxide and water. ijrti.orgillinois.edu This makes it a valuable tool in waste management for reducing the volume and toxicity of organic waste. ijrti.org The high reactivity of this compound allows for the efficient degradation of persistent organic pollutants that are resistant to conventional treatment methods. researchgate.net

Cyanide Detoxification in Industrial Effluents

One of the most significant industrial applications of this compound is the detoxification of cyanide-containing effluents, particularly from gold mining operations. wikipedia.orgvulcanchem.comgoogle.com Caro's acid is used to oxidize toxic cyanide into less harmful cyanate (B1221674) and subsequently to non-toxic derivatives. google.comresearchgate.net This process is advantageous due to its faster detoxification times and higher efficiency compared to other methods. vulcanchem.com Research has shown that this compound can effectively reduce cyanide concentrations in industrial wastewater to environmentally acceptable levels. vulcanchem.comgoogle.com

Table 1: Cyanide Reduction with this compound

| Initial Cyanide Concentration (ppm) | Final Cyanide Concentration (ppm) | Treatment Method |

|---|---|---|

| 40-50 | <20 | Standard Caro's Acid Treatment |

| 40-50 | 4 | Increased Caro's Acid Concentration |

This table is based on data from a study on cyanide destruction in mining waste streams. vulcanchem.com

Advanced Oxidation Processes for Micropollutant Removal

This compound is a key component in Advanced Oxidation Processes (AOPs) designed for the removal of micropollutants from water. mdpi.comroutledge.com These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can degrade a broad spectrum of emerging contaminants, including pharmaceuticals and personal care products. researchgate.netnih.gov The activation of this compound can be achieved through various methods, including UV radiation and transition metal ions, to enhance the production of these reactive species. researchgate.netnih.gov The O₃/PMS (ozone/peroxymonosulfate) system, for example, is noted for its rapid and effective degradation of many refractory micropollutants. mdpi.com

Pulp and Paper Bleaching Processes

In the pulp and paper industry, this compound has been identified as a promising reagent for totally chlorine-free (TCF) bleaching. researchgate.netresearchgate.net It aids in the delignification of wood pulp and can improve the brightness of the final paper product. researchgate.netusda.gov The use of this compound can lead to a reduction in the kappa number, which is a measure of the residual lignin (B12514952) content in the pulp. researchgate.net It has been successfully incorporated into bleaching sequences, sometimes in combination with other agents like oxygen and hydrogen peroxide, to create more environmentally friendly bleaching processes by avoiding the use of chlorine-based chemicals. researchgate.netusda.govnii.ac.jp

Table 2: Effect of this compound (Psa) on Pulp Properties

| Psa Dosage (%) | Pulp Brightness (% ISO) | Kappa Number Reduction |

|---|---|---|

| 0.6 | 86.0 | Significant |

This table is based on a study of TCF bleaching of hardwood prehydrolysis-kraft pulp. researchgate.net

Oxidation of Reduced Sulfur Compounds

This compound is effective in oxidizing various reduced sulfur compounds. This capability is particularly useful in treating industrial waste streams that contain malodorous and toxic sulfur compounds like hydrogen sulfide (H₂S) and mercaptans. The strong oxidizing nature of this compound allows it to convert these compounds into less harmful sulfate ions.

Role in Oxidative Organic Synthesis

Beyond its environmental applications, this compound is a valuable reagent in oxidative organic synthesis. sciencemadness.orgacs.org It is utilized for a variety of transformations, including the oxidation of aldehydes, ketones, and sulfides. youtube.com For instance, it can oxidize ketones to esters or lactones in what is known as the Baeyer-Villiger oxidation. youtube.com It is also used in the oxidation of sulfides to sulfones, a reaction that can tolerate sensitive functional groups. researchgate.net The potassium salt of this compound, often referred to as Oxone, is a commercially available and stable form that is widely used in organic synthesis. sciencemadness.orgacs.org

Baeyer-Villiger Oxidation and Related Transformations

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a notable organic reaction that converts ketones into esters or cyclic ketones into lactones. wikipedia.orgnumberanalytics.com this compound was the oxidant used in their original discovery. numberanalytics.comnumberanalytics.com

The reaction mechanism involves several key steps. Initially, the peroxyacid protonates the carbonyl oxygen of the ketone, which increases its susceptibility to nucleophilic attack. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnumberanalytics.combeilstein-journals.org This is followed by a concerted rearrangement where a substituent group on the ketone migrates to the peroxide oxygen, leading to the formation of an ester or lactone and the departure of a carboxylic acid. wikipedia.orgnumberanalytics.com This migration step is generally considered the rate-determining step of the reaction. wikipedia.org

The choice of the migrating group is determined by its relative migratory aptitude, which generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. lscollege.ac.in This selectivity is a key feature of the Baeyer-Villiger oxidation, allowing for controlled and predictable synthesis.

Table 1: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Tertiary Alkyl | Highest |

| Secondary Alkyl | High |

| Aryl | Medium |

Selective Oxidation of Functional Groups

This compound is a versatile oxidant capable of selectively targeting various functional groups beyond the Baeyer-Villiger reaction. However, its high reactivity can also lead to the oxidation of other sensitive groups if not carefully controlled. wikipedia.org For instance, electron-rich alkenes can be oxidized to epoxides. wikipedia.org

Despite this, its application extends to various industrial processes. It is utilized in the delignification and bleaching of wood pulp in a totally chlorine-free (TCF) process, where it effectively removes hexenuronic acid and improves pulp brightness. researchgate.net In mining operations, this compound is employed for the detoxification of cyanide-containing waste streams by oxidizing cyanide to the less toxic cyanate. wikipedia.org911metallurgist.com

Contributions to Atmospheric and Environmental Chemistry

This compound plays a significant role in atmospheric chemistry, particularly in the marine boundary layer and polar regions.

Role in Halogen Release Mechanisms

In the atmosphere, this compound is implicated in the release of halogens from sea-salt aerosols. One proposed mechanism involves the oxidation of bromide (Br⁻) to bromine (Br₂) by this compound, which is produced from the free radical chain oxidation of S(IV). yorku.ca This process is thought to be more effective at lower temperatures, such as those found in the Arctic, and during periods of high sulfur dioxide concentrations. yorku.ca The released bromine can then participate in catalytic cycles that lead to ozone depletion. yorku.ca

Research has shown a synergistic relationship between halogen chemistry, nitrate (B79036) photolysis, and the aqueous oxidation of S(IV). The oxidation of halide ions by both nitrate photolysis and the intermediate this compound can couple the redox cycle of halogens with the oxidation of bisulfite, promoting the continuous formation of sulfate. copernicus.org

Atmospheric Fate and Interactions

The formation of this compound in the atmosphere is linked to the oxidation of sulfur dioxide (SO₂). Secondary reactions following the primary photochemical processes involving SO₂ and other atmospheric components can lead to the production of the stable anion of this compound, HSO₅⁻. researchgate.net This species can then contribute to other atmospheric oxidation reactions.

The uptake of hydroperoxy radicals (HO₂) by aerosols can be a significant sink for HOx radicals in the troposphere. copernicus.org Models that include this uptake have been successful in reproducing the concentrations of various HOx species. copernicus.org this compound, as a peroxide, is part of the HOy family, and its formation does not necessarily represent a terminal sink for HOx radicals. copernicus.org

Theoretical and Computational Investigations of Peroxymonosulfuric Acid

Density Functional Theory Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of molecular systems due to its favorable balance of accuracy and computational cost. nih.govevitachem.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for studying molecules like peroxymonosulfuric acid. evitachem.com

DFT studies are instrumental in determining the equilibrium geometry of H₂SO₅, predicting key structural parameters such as bond lengths and angles. In its ground state, the sulfur atom adopts a tetrahedral geometry. wikipedia.org Computational models can precisely calculate the lengths of the S=O, S-O, O-O, and O-H bonds, as well as the dihedral angle of the H-O-O-S group, which governs the molecule's conformation.

Beyond molecular geometry, DFT is used to probe the electronic properties that dictate the reactivity of this compound. By calculating the distribution of electron density, researchers can identify the most electrophilic and nucleophilic sites within the molecule. This is crucial for understanding how H₂SO₅ interacts with other chemical species. Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the LUMO indicate the most likely site for a nucleophilic attack, while the HOMO suggests the site most susceptible to an electrophilic attack. For an oxidant like H₂SO₅, the LUMO is often associated with the weak peroxide (O-O) bond.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps provide a clear picture of the sites prone to electrostatic interactions, guiding the understanding of how H₂SO₅ will orient itself when approaching other molecules.

DFT simulations can also model the initial steps of decomposition, such as the homolytic cleavage of the O-O bond to produce sulfate (B86663) and hydroxyl radicals. These models are crucial for predicting the activation energies associated with such processes, offering a theoretical basis for its powerful oxidizing nature.

Table 7.1: Representative DFT-Calculated Parameters for this compound (Note: The following data is illustrative, based on typical results from DFT calculations on similar peroxy acids. Precise values depend on the specific functional and basis set used.)

| Parameter | Typical Calculated Value | Significance |

| O-O Bond Length | ~1.45 Å | The relatively long and weak peroxy bond is key to the molecule's reactivity. |

| S=O Bond Length | ~1.43 Å | Represents a strong double bond. |

| S-OH Bond Length | ~1.60 Å | Standard single bond length. |

| HOMO-LUMO Energy Gap | Varies | A smaller gap generally indicates higher reactivity. |

| Charge on Peroxidic Oxygens | Negative | Indicates sites susceptible to electrophilic attack or protonation. |

Ab Initio and Molecular Dynamics Simulations of this compound Systems

While DFT calculations typically focus on static, minimum-energy structures, ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations provide a view of the system's behavior over time. These methods are essential for understanding the properties of this compound in a condensed phase, such as in aqueous solution.

Ab initio molecular dynamics, where forces are calculated "on-the-fly" using quantum mechanical methods like DFT, offers a highly accurate depiction of molecular motion and interactions. AIMD simulations can be used to:

Study Solvation Structure: Analyze the arrangement of water molecules around H₂SO₅, detailing the specific hydrogen bonding networks between the acid and the solvent. This includes determining the average number of water molecules in the first and second solvation shells.

Investigate Proton Transfer: Model the dissociation of the acidic protons from H₂SO₅ in water to form the peroxomonosulfate anion (HSO₅⁻) and hydronium ions (H₃O⁺). Simulations can reveal the dynamics and mechanism of this fundamental process.

Simulate Diffusion: Calculate the diffusion coefficient of H₂SO₅ in solution, providing insight into its transport properties.

Classical molecular dynamics simulations employ pre-defined force fields, which are sets of parameters and equations that describe the potential energy of the system. While less computationally intensive than AIMD, allowing for longer simulation times and larger systems, their accuracy is dependent on the quality of the force field. MD simulations are particularly useful for studying:

Bulk Properties: Investigating the behavior of H₂SO₅ in solution at various concentrations and temperatures.

Interfacial Systems: Modeling the behavior of this compound at interfaces, such as the air-water interface, which is relevant for atmospheric chemistry. Studies on the related sulfuric acid have shown that in clusters, bisulfate ions tend to be located at the center while hydronium ions are on the surface. borenv.net

Conformational Dynamics: Observing the fluctuations and conformational changes of the molecule over time, which are averaged out in static calculations.

Large-scale MD simulations can reveal complex dynamic phenomena, such as the process of cluster formation in the presence of other molecules. borenv.net For instance, simulations of the related sulfuric acid-water system show how clusters nucleate and grow, a process that is fundamental to atmospheric aerosol formation. borenv.net

Computational Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is to map the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. For this compound, this approach is used to understand its decomposition mechanisms and its oxidative reactions with various substrates.

Using methods like DFT, researchers can locate the transition state (a first-order saddle point on the potential energy surface) for a specific reaction step. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor controlling the reaction rate.

Computational modeling has been applied to investigate key reaction pathways for H₂SO₅ and its anion, including:

Decomposition: Modeling the unimolecular decomposition of H₂SO₅, which can proceed through various channels. Computational studies can compare the activation barriers for homolytic cleavage of the O-O bond (forming radicals) versus other potential pathways.

Oxidation Mechanisms: Elucidating the step-by-step mechanism by which H₂SO₅ oxidizes a substrate. For example, in the oxidation of an organic molecule, calculations can determine whether the reaction proceeds via an oxygen atom transfer, a radical mechanism, or another pathway.

Catalytic Activation: In related systems like the oxidation of sulfurous acid (H₂SO₃) by hydrogen peroxide, computational studies have shown that the presence of even a single water molecule can act as a catalyst, dramatically lowering the activation barrier for the reaction by facilitating proton transfer in the transition state. researchgate.net Similar catalytic or auto-catalytic roles can be investigated for H₂SO₅ reactions.

Table 7.2: Illustrative Energy Profile for a H₂SO₅ Reaction Step (Note: This table represents a generic, hypothetical reaction pathway. Actual values are highly dependent on the specific reaction and computational level of theory.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (H₂SO₅ + Substrate) | The starting materials in their ground state. | 0.0 |

| Transition State (TS) | The highest energy point along the reaction coordinate. | +15.0 |

| Intermediates | A short-lived, metastable species formed during the reaction. | +2.5 |

| Products | The final, stable products of the reaction. | -20.0 |

By mapping these pathways, computational chemistry provides a detailed narrative of the chemical transformation, predicting reaction kinetics and identifying short-lived intermediates that may be difficult to detect experimentally.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. By simulating the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and characterization of compounds like this compound.

The most common spectroscopic property calculated is the vibrational spectrum (Infrared and Raman). The process involves:

Geometry Optimization: First, the molecule's equilibrium geometry is determined.

Frequency Calculation: The second derivatives of the energy with respect to atomic positions are then calculated. This yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., O-H stretch, S=O bend, O-O stretch).

Intensity Calculation: The calculations also provide the expected intensities for each vibrational mode in the IR and Raman spectra, which are determined by the change in the molecular dipole moment and polarizability, respectively, during the vibration.

These predicted frequencies are invaluable for assigning the peaks observed in experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the computational method and the neglect of anharmonicity. nih.gov

Table 7.3: Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies based on calculations for similar functional groups. The exact values depend on the computational method. The characterization describes the dominant motion for each mode.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Characterization | Expected Intensity |

| ~3600 | O-H Stretch (from S-OH group) | Strong (IR) |

| ~3300 | O-H Stretch (from O-OH group) | Medium (IR) |

| ~1400 | S=O Asymmetric Stretch | Very Strong (IR) |

| ~1200 | S=O Symmetric Stretch | Strong (IR) |

| ~880 | O-O Stretch | Weak (IR), Strong (Raman) |

| ~800 | S-O Stretch | Strong (IR) |

Beyond vibrational spectroscopy, quantum methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions. These calculations provide the excitation energies and oscillator strengths corresponding to the absorption of UV-Visible light, helping to interpret the electronic spectrum of H₂SO₅ and its reaction products.

Future Directions and Emerging Research Frontiers

Development of Novel Peroxymonosulfuric Acid Activation Systems

The activation of this compound (PMS) to generate highly reactive species is a cornerstone of its application in advanced oxidation processes (AOPs). rsc.orgacs.org While transition metals like cobalt and iron have been traditionally used, research is now pivoting towards novel, more efficient, and environmentally benign activation systems. acs.orgresearchgate.net

One promising area is the use of non-metal catalysts . Amorphous boron, for instance, has been shown to be highly effective in activating PMS for the degradation of a wide range of organic contaminants. rsc.org Theoretical calculations suggest that specific terminations and amorphous regions of elemental boron can directly cleave the peroxide O–O bond in PMS to produce reactive hydroxyl radicals. rsc.org Carbon-based materials, such as nitrogen-doped porous carbon networks, are also being designed as efficient metal-free catalysts for PMS activation. nih.gov

The development of single-atom catalysts (SACs) represents a significant leap in maximizing atom utilization and catalytic activity. bohrium.com These catalysts, featuring isolated metal atoms dispersed on a support, offer well-defined active sites that can be tailored for selective PMS activation. bohrium.comacs.org For example, single-atom iron catalysts are being investigated to understand the relationship between their coordination structure and the selective production of different reactive oxygen species (ROS), such as free radicals and singlet oxygen. bohrium.com

Furthermore, noble metal nanoparticles (e.g., palladium, platinum, gold) supported on materials like alumina (B75360) (Al₂O₃) or titania (TiO₂) have demonstrated superior performance in PMS activation compared to conventional activators, especially under acidic conditions. researchgate.net The efficiency of these systems is influenced by factors such as the type of noble metal, its loading on the support, and the solution pH. researchgate.net

Research is also exploring the activation of PMS through other means, such as the use of ketones, which can catalyze the decomposition of Caro's acid to produce singlet oxygen. rsc.orgnih.gov The kinetics of this process are being studied to understand the influence of ketone structure on the formation of the corresponding dioxirane (B86890), the key intermediate in this activation pathway. acs.orgrsc.org

Integration with Hybrid Advanced Oxidation Processes

To enhance the degradation efficiency of recalcitrant pollutants, researchers are increasingly integrating PMS-based AOPs with other oxidation technologies to create hybrid advanced oxidation processes . researchgate.netmdpi.comnih.gov These hybrid systems aim to leverage synergistic effects between different processes, leading to faster and more complete mineralization of organic compounds. researchgate.netresearchgate.net

A notable example is the combination of PMS with ozonation (O₃) and ultraviolet (UV) radiation. The UV/O₃/PMS process has been shown to be highly effective for the degradation of dyes and other organic pollutants. researchgate.netresearchgate.net In this system, the simultaneous generation of sulfate (B86663) and hydroxyl radicals leads to a significant enhancement in degradation rates compared to the individual processes. researchgate.netdntb.gov.ua The efficiency of this hybrid system is dependent on operational parameters such as pH, ozone concentration, and PMS dosage. researchgate.netresearchgate.net

The integration of PMS-AOPs with other processes like sonolysis (ultrasound) is also an active area of research. Sonophotocatalysis, for instance, has been shown to enhance the production of reactive radicals, leading to improved degradation of pollutants. nih.gov While direct research on ultrasound-PMS systems is emerging, the principles from other AOPs suggest potential for synergistic effects.

Green Chemistry Principles in this compound Applications

The application of green chemistry principles is becoming increasingly important in the development of chemical processes to minimize their environmental impact. acs.org The use of this compound in various applications is being evaluated and optimized through the lens of these principles.

The twelve principles of green chemistry provide a framework for this evaluation:

The Twelve Principles of Green Chemistry

In the context of PMS applications, the principle of catalysis is particularly relevant. The development of highly efficient and recyclable catalysts for PMS activation reduces the need for stoichiometric reagents and minimizes waste generation. The use of heterogeneous catalysts, for example, simplifies catalyst recovery and reuse, contributing to a more sustainable process. rsc.orgresearchgate.net

The principle of atom economy is also a key consideration. acs.org Research into PMS activation mechanisms aims to maximize the efficiency of radical generation, ensuring that a greater proportion of the PMS molecules are utilized in the desired oxidation reactions. acs.org

Furthermore, the integration of PMS-AOPs with other processes, as discussed in the previous section, can be seen as an application of the principle of design for energy efficiency . By creating synergistic effects, these hybrid systems can achieve higher degradation rates at lower energy inputs. The use of PMS in totally chlorine-free (TCF) bleaching of pulp is an example of applying green chemistry to reduce the formation of harmful organochlorine substances. researchgate.net

Advanced Materials Design for Peroxymonosulfate (B1194676) Catalysis

The performance of PMS-based AOPs is heavily dependent on the properties of the catalyst used for activation. Consequently, a significant amount of research is dedicated to the design and synthesis of advanced materials for peroxymonosulfate catalysis. rsc.orgacs.org

Nanomaterials are at the forefront of this research due to their high surface area and unique electronic properties. researchgate.netacs.org This includes the development of:

Metal nanoclusters: These materials, with their atomically precise structures, can serve as model catalysts to gain a fundamental understanding of catalytic mechanisms and to rationally design catalysts with high activity and selectivity. acs.org

Bimetallic nanocrystals: By combining two different metals, these materials offer an additional level of control over their electronic structure and, consequently, their catalytic properties. acs.org

Nanoframes: These materials, consisting of ultrathin and interconnected ridges, provide a high surface area and a large number of active sites for catalysis. acs.org

Single-atom catalysts (SACs) are another class of advanced materials with immense potential for PMS activation. bohrium.com By maximizing the utilization of metal atoms, SACs can achieve high catalytic efficiency. Research in this area is focused on understanding how the coordination environment of the single metal atoms influences the PMS activation pathway and the selective generation of different reactive species. bohrium.comacs.org

Supported catalysts are also being extensively investigated. In these systems, the catalytic material (e.g., metal oxides, noble metals) is dispersed on a high-surface-area support, such as activated carbon, zeolites, or titanium dioxide nanotubes. acs.orgnih.gov For example, cobalt-doped black TiO₂ nanotubes have been shown to be highly efficient and stable activators for PMS, with the stabilized oxygen vacancies providing catalytic active sites for PMS activation. acs.org Similarly, ruthenium oxide supported on activated carbon has demonstrated high efficiency in activating PMS for the degradation of phenol. nih.gov

The table below summarizes some of the advanced materials being explored for peroxymonosulfate catalysis.

| Catalyst Category | Specific Examples | Key Features | Supporting Research |

|---|---|---|---|

| Non-metal Catalysts | Amorphous Boron, Nitrogen-doped Porous Carbon | Environmentally benign, can directly cleave the O-O bond in PMS. | rsc.orgnih.gov |

| Single-Atom Catalysts (SACs) | Single-atom Iron Catalysts | Maximum atom utilization, well-defined active sites for selective PMS activation. | bohrium.comacs.org |

| Noble Metal Nanoparticles | Palladium, Platinum, Gold on Al₂O₃ or TiO₂ | High catalytic activity, especially in acidic conditions. | researchgate.net |

| Supported Catalysts | Cobalt-doped Black TiO₂ Nanotubes, RuO₂ on Activated Carbon | High efficiency and stability, enhanced active sites. | acs.orgnih.gov |

| Spinel Ferrites | NiO-NiFe₂O₄-rGO | Magnetic for easy recovery, enhanced catalytic activity when combined with reduced graphene oxide. | mdpi.commdpi.com |

Bridging Fundamental Understanding with Practical Applications

A crucial aspect of advancing the field of this compound chemistry is bridging the gap between fundamental scientific understanding and practical, real-world applications. acs.orgbohrium.com This involves a multi-faceted approach that combines experimental studies with theoretical modeling to elucidate reaction mechanisms and to design more efficient and robust systems.

Mechanistic studies are essential for understanding how PMS is activated and how the resulting reactive species interact with target pollutants. acs.orgacs.org Techniques such as electron paramagnetic resonance (EPR) spectroscopy are used to identify and quantify the radical species generated during PMS activation, providing insights into the reaction pathways. rsc.orgmdpi.com

Computational modeling , particularly Density Functional Theory (DFT) simulations, is becoming an indispensable tool for studying PMS activation at the molecular level. These simulations can be used to model the decomposition pathways of PMS, predict activation energies, and understand how the structure of a catalyst influences its activity. rsc.org This theoretical understanding can then guide the rational design of new and improved catalysts.

The ultimate goal of this fundamental research is to inform the development of practical applications . For example, a deeper understanding of PMS activation mechanisms can lead to the design of more selective catalysts that can target specific pollutants without generating unwanted byproducts. nih.govbohrium.com This is particularly important in complex matrices like industrial wastewater, where a variety of compounds are present.

Furthermore, research is focused on optimizing process conditions for practical applications, such as in the treatment of swimming pools, the cleaning of dentures, and the destruction of cyanide in mining waste streams. testbook.comsciencemadness.orgwikipedia.orggoogle.comgoogle.com The development of stable formulations of PMS, such as its potassium salt (potassium peroxymonosulfate), has been crucial for its widespread use as an oxidizing agent. testbook.comtaylorandfrancis.com The on-site generation of Caro's acid is also being explored to improve the efficiency and cost-effectiveness of its application in processes like pulp bleaching. ncsu.edu

By fostering a strong connection between fundamental research and practical implementation, the scientific community can continue to unlock the full potential of this compound as a versatile and powerful tool in chemistry and environmental science.

Q & A

Q. Basic

- HexA : Hydrolyze pulp with formic acid (pH 2.5, 120°C, 3h), followed by HPLC analysis using a Zorbax ODS column and acetonitrile-water eluent (265 nm detection) .

- Kappa number : TAPPI T236 om-13 standard, involving potassium permanganate titration to measure lignin content .

- Brightness : TAPPI T452 om-08 using a spectrophotometer (e.g., Tokyo-Denshoku TC-1500 SX) .

How does H₂SO₅ compare to other oxidants (e.g., ozone, H₂O₂) in terms of efficiency and environmental impact?

Q. Advanced

- Effectiveness : Defined as (Δkappa/chemical dosage). Psa (24.0–6.2) is 4–5× more effective than ozone (5.2) .

- Environmental : H₂SO₅ reduces ozone demand in TCF sequences, lowering energy consumption and byproduct formation (e.g., chlorinated organics) . However, H₂SO₅ waste requires neutralization due to high acidity and residual peroxides .

What safety protocols are essential for handling and storing H₂SO₅ in research laboratories?

Q. Basic

- Storage : In dark, ventilated containers at ≤4°C to slow decomposition. Avoid contact with organics (e.g., acetone, ethanol) to prevent explosive peroxides .

- Deactivation : Use reducing agents (e.g., sodium thiosulfate) to neutralize residual H₂SO₅ before disposal .

- PPE : Acid-resistant gloves, goggles, and fume hoods mandatory during synthesis .

How can contradictory data on H₂SO₅'s impact on kappa number be resolved?

Advanced

Discrepancies arise from pulp type (e.g., acacia vs. maize) and treatment sequence. For instance, O₃ after Psa may not reduce kappa significantly due to prior lignin modification . Controlled studies isolating variables (e.g., HexA vs. lignin removal) and standardized TAPPI methods are recommended .

What are the mechanisms behind H₂SO₅'s role in photoresist stripping for semiconductor manufacturing?

Advanced

H₂SO₅ (generated electrolytically from H₂SO₄) oxidizes organic photoresists via radical pathways (•OH and SO₄•⁻), achieving efficient stripping without H₂O₂ dilution. The process enables H₂SO₄ recycling, reducing waste .

How does H₂SO₅ decomposition affect its application stability?

Basic

H₂SO₅ decomposes into H₂SO₄, O₂, and SO₂, especially above 70°C. Stabilizers like H₃PO₄ (0.1–1.0%) can extend shelf life. Real-time monitoring via iodometric titration ensures active oxygen content remains >90% .

What emerging applications of H₂SO₅ exist beyond pulp bleaching?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.